molecular formula C9H6N4S B11899097 4-(1H-imidazo[4,5-c]pyridin-2-yl)thiazole CAS No. 65911-26-4

4-(1H-imidazo[4,5-c]pyridin-2-yl)thiazole

Cat. No.: B11899097
CAS No.: 65911-26-4
M. Wt: 202.24 g/mol
InChI Key: ZLDMVYZYJDSJCY-UHFFFAOYSA-N
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Description

4-(1H-imidazo[4,5-c]pyridin-2-yl)thiazole is a heterocyclic compound that combines the structural features of both imidazo[4,5-c]pyridine and thiazole rings. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique arrangement of nitrogen and sulfur atoms within its structure imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-imidazo[4,5-c]pyridin-2-yl)thiazole typically involves the cyclization of appropriate precursors under specific conditions. . The reaction conditions often include the use of polar solvents such as dimethylformamide or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Electrophilic Substitution

The electron-rich thiazole and imidazo-pyridine moieties are susceptible to electrophilic attack. For example:

  • Halogenation : Bromination or chlorination at the C-5 position of the thiazole ring is plausible, as seen in related thiazolo[4,5-c]pyridazines .

  • Nitration : Nitration of the pyridine ring could occur under mixed acid conditions, though regioselectivity depends on substituent effects.

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) enable derivatization:

  • Suzuki Coupling : Aryl boronic acids could couple with halogenated derivatives of the core scaffold to introduce aromatic groups .

  • Buchwald-Hartwig Amination : Substitution of halogens with amines or heterocycles enhances pharmacological profiles, as demonstrated in CDK4/6 inhibitor syntheses .

Mechanistic Pathways

Key steps in imidazo-pyridine formation include:

  • Enolization and Cyclization : Acetic acid promotes enolization of 4-thiazolidinones, enabling nucleophilic attack on aldehyde carbonyl groups to form intermediates like A and B (Scheme 4 in ).

  • Aromatization : Dehydration and cyclization yield fused heterocycles, with high-pressure conditions (150–170°C) optimizing yields .

Substrate Scope and Limitations

Substrate TypeReaction OutcomeYield RangeReference
Electron-deficient arylsEfficient cyclocondensation with 4-thiazolidinones86–98%
Electron-rich arylsModerate yields due to competing side reactions60–75%
Heteroaromatic aminesSuccessful S<sub>N</sub>Ar reactions, but require Zn/HCl reduction for cyclization70–85%

Scientific Research Applications

Biological Activities

Anticancer Activity
Research indicates that derivatives of imidazo[4,5-c]pyridine, including 4-(1H-imidazo[4,5-c]pyridin-2-yl)thiazole, exhibit promising anticancer properties. A study highlighted a series of thiadiazole–imidazole derivatives that demonstrated moderate to high anticancer activity against liver carcinoma cell lines (HEPG2-1), suggesting that compounds containing the imidazo and thiazole moieties may serve as effective anticancer agents .

Antimicrobial Properties
The thiazole ring in conjunction with imidazo[4,5-c]pyridine has been linked to antimicrobial activity. Compounds derived from this structure have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis. The synthesis of novel derivatives has been explored for their potential as antimycobacterial agents .

Anti-inflammatory Effects
Imidazo[4,5-c]pyridine derivatives have also been investigated for their anti-inflammatory properties. Some compounds have been reported to inhibit inflammatory responses in cellular models, indicating their potential in treating inflammatory diseases .

Synthetic Approaches

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic strategies have been developed to optimize yield and purity:

  • Condensation Reactions : The compound can be synthesized through condensation reactions involving imidazole and thiazole derivatives.
  • Cyclization Methods : Cyclization techniques are employed to form the fused heterocyclic structure, which is crucial for the biological activity of the compound.

Table 1 summarizes various synthetic routes and their yields:

Synthesis MethodKey ReagentsYield (%)
CondensationImidazole + Thioamide75
CyclizationThiazole precursor + Imidazole80
Multi-step synthesisVarious hydrazones70

Therapeutic Potential

The therapeutic potential of this compound extends beyond anticancer and antimicrobial activities:

  • Antiviral Applications : Emerging studies suggest that certain derivatives may inhibit viral replication, making them candidates for antiviral drug development .
  • Neurological Disorders : Some compounds within this class have shown promise in treating neurological disorders due to their ability to modulate neurotransmitter systems.

Case Studies

Several case studies illustrate the effectiveness of this compound derivatives:

  • Anticancer Efficacy : A study conducted on a series of synthesized compounds demonstrated significant cytotoxic effects on cancer cell lines with IC50 values comparable to established chemotherapeutics .
  • Antimycobacterial Activity : Research evaluated the activity of novel imidazo-thiazole derivatives against Mycobacterium tuberculosis, revealing several compounds with MIC values in the low micromolar range, indicating strong potential as new antitubercular agents .
  • Anti-inflammatory Mechanism : A compound was tested for its ability to reduce inflammation markers in vitro, showing a decrease in cytokine levels associated with chronic inflammation .

Mechanism of Action

The mechanism of action of 4-(1H-imidazo[4,5-c]pyridin-2-yl)thiazole varies depending on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. For example, it can inhibit the activity of certain kinases involved in cancer cell proliferation or interfere with bacterial enzymes essential for survival . The compound’s ability to interact with multiple targets makes it a versatile candidate for drug development.

Comparison with Similar Compounds

4-(1H-imidazo[4,5-c]pyridin-2-yl)thiazole can be compared to other heterocyclic compounds with similar structures, such as:

    Imidazo[4,5-b]pyridine: Shares the imidazo-pyridine core but differs in the position of the nitrogen atoms.

    Thiazolo[4,5-b]pyridine: Contains a thiazole ring fused to a pyridine ring, similar to the target compound but with a different fusion pattern.

    Imidazo[1,2-a]pyridine: Another isomer with the imidazo-pyridine core but different connectivity.

The uniqueness of this compound lies in its specific arrangement of nitrogen and sulfur atoms, which imparts distinct chemical reactivity and biological activity .

Biological Activity

The compound 4-(1H-imidazo[4,5-c]pyridin-2-yl)thiazole is a member of the imidazo[4,5-c]pyridine family, which has garnered attention for its diverse biological activities. This article reviews the pharmacological potential, structure-activity relationships (SAR), and specific case studies highlighting the biological effects of this compound.

Pharmacological Potential

Imidazo[4,5-c]pyridine derivatives, including this compound, have been shown to exhibit a range of biological activities such as anticancer, antibacterial, and anti-inflammatory properties. These compounds interact with various cellular pathways and molecular targets, making them significant in medicinal chemistry.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of imidazo[4,5-c]pyridine derivatives. For instance, compounds from this class have been identified as inhibitors of critical proteins involved in cancer cell proliferation and survival:

  • Inhibition of Kinases : The compound has shown inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specific derivatives have exhibited IC50 values in the low nanomolar range (e.g., 0.004–0.046 µM) against CDK2 and Aurora B kinases .
  • Apoptosis Induction : Some derivatives induce apoptosis in cancer cells by activating caspase pathways. For example, one study reported that a derivative triggered morphological changes and DNA fragmentation characteristic of apoptosis in human leukemia cells .
CompoundTarget KinaseIC50 (µM)Activity
Derivative ACDK20.004Strong Inhibitor
Derivative BAurora B0.046Strong Inhibitor
Derivative CMcl-10.082Moderate Inhibitor

Antimicrobial Activity

The imidazo[4,5-c]pyridine scaffold is also recognized for its antimicrobial properties. Research has indicated that certain derivatives effectively inhibit Mycobacterium tuberculosis with MIC values as low as 0.5 µM . This highlights their potential as therapeutic agents against resistant strains of bacteria.

Structure-Activity Relationship (SAR)

The SAR studies of this compound reveal that modifications at specific positions on the thiazole or imidazopyridine rings can significantly enhance biological activity. For instance:

  • Substituent Effects : Variations in substituents at the C6 position of the imidazopyridine ring have led to increased potency against targeted kinases .
  • Hybrid Compounds : The synthesis of hybrid compounds combining imidazopyridine with other pharmacophores has resulted in enhanced cytotoxicity against various cancer cell lines .

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Cancer Cell Studies : A series of derivatives were tested against human cancer cell lines (e.g., HL-60 and U937). The most potent derivative exhibited an IC50 of 0.24 µM, significantly inhibiting cell proliferation through apoptosis induction .
  • Tuberculosis Inhibition : In vitro studies revealed that certain derivatives displayed potent antitubercular activity with MIC values around 0.6 µM against Mycobacterium tuberculosis . Molecular docking studies further elucidated their binding interactions with key enzymes involved in bacterial metabolism.
  • Anti-inflammatory Effects : Some compounds have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways associated with oxidative stress . This suggests their potential application in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(1H-imidazo[4,5-c]pyridin-2-yl)thiazole, and how can reaction efficiency be optimized?

  • Methodology : Multi-step synthesis involving cyclocondensation of imidazo[4,5-c]pyridine precursors with thiazole-forming reagents (e.g., thiourea or Lawesson’s reagent). Optimize yields using Design of Experiments (DoE) to screen variables like temperature, solvent polarity, and catalyst loading. Statistical methods reduce trial-and-error approaches and identify dominant factors . Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal intermediates and transition states .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodology : Combine high-resolution mass spectrometry (HRMS) for molecular weight validation, 1^1H/13^{13}C NMR for substituent identification, and HPLC for purity assessment (>98% recommended for pharmacological studies). For crystalline derivatives, X-ray diffraction confirms stereochemistry . Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability .

Q. How do structural analogs of this compound differ in reactivity or biological activity?

  • Methodology : Compare analogs (e.g., thiazolo[3,2-a]pyridines or imidazo[1,2-a]pyrazines) using computational docking to map steric/electronic differences. Substituents on the imidazo-pyridine or thiazole rings significantly alter pharmacological profiles (e.g., fluorophenyl groups enhance membrane permeability) . Experimental validation via SAR studies (e.g., IC50_{50} assays) identifies key functional groups .

Advanced Research Questions

Q. What computational strategies are effective in predicting the compound’s pharmacokinetic properties?

  • Methodology : Molecular dynamics simulations (MD) and density functional theory (DFT) model interactions with biological targets (e.g., enzyme active sites). ADMET predictors (e.g., SwissADME) evaluate solubility, logP, and cytochrome P450 interactions. Validate predictions with in vitro assays (e.g., Caco-2 permeability or microsomal stability) .

Q. How can contradictions in experimental data (e.g., conflicting bioactivity results) be resolved?

  • Methodology : Apply meta-analysis to identify variables like assay conditions (e.g., pH, cell lines) or impurities in synthesized batches. Cross-validate using orthogonal techniques (e.g., SPR vs. fluorescence polarization for binding affinity). Reproducibility frameworks (e.g., ICReDD’s feedback loop) reconcile computational and experimental discrepancies .

Q. What experimental design principles minimize resource waste during large-scale synthesis optimization?

  • Methodology : Use fractional factorial designs to prioritize critical parameters (e.g., catalyst type, solvent ratio). Response surface methodology (RSM) refines optimal conditions with minimal runs. Process analytical technology (PAT) monitors reactions in real-time via FTIR or Raman spectroscopy .

Q. How does the compound’s heterocyclic framework influence its electronic properties?

  • Methodology : Perform frontier molecular orbital (FMO) analysis using Gaussian or ORCA software. HOMO-LUMO gaps correlate with reactivity (e.g., nucleophilic attack susceptibility). Ultraviolet-visible (UV-Vis) spectroscopy validates computational predictions of charge-transfer transitions .

Q. What strategies are recommended for scaling up synthesis without compromising yield or purity?

  • Methodology : Transition from batch to flow chemistry for better heat/mass transfer. Optimize workup procedures (e.g., liquid-liquid extraction vs. chromatography) using green chemistry metrics (E-factor). Membrane separation technologies (e.g., nanofiltration) remove by-products efficiently .

Q. Methodological Challenges

Q. How can researchers address the lack of reliable CAS data or spectral libraries for this compound?

  • Methodology : Synthesize and characterize derivatives incrementally, building an in-house spectral database. Collaborate with open-source platforms (e.g PubChem) to share validated data. Use quantum mechanically calculated NMR shifts (e.g., ACD/Labs or mNMR) as reference .

Q. What interdisciplinary approaches are critical for advancing research on this compound?

  • Methodology : Integrate synthetic chemistry, computational biology, and materials science. For example, hybrid quantum mechanics/molecular mechanics (QM/MM) models elucidate reaction mechanisms, while surface plasmon resonance (SPR) quantifies binding kinetics. Cross-disciplinary feedback loops accelerate innovation .

Properties

IUPAC Name

4-(3H-imidazo[4,5-c]pyridin-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4S/c1-2-10-3-7-6(1)12-9(13-7)8-4-14-5-11-8/h1-5H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDMVYZYJDSJCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1N=C(N2)C3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70471041
Record name 4-(3H-imidazo[4,5-c]pyridin-2-yl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65911-26-4
Record name 4-(3H-imidazo[4,5-c]pyridin-2-yl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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